N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), both of which are important for the proliferation and survival of malignant cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of inflammatory cytokines, which are involved in the immune response to cancer. It can also modulate the activity of immune cells, such as T-cells and natural killer cells, which play a critical role in the body's defense against cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. In addition, it has been shown to be effective against a wide range of cancer types, including those that are resistant to other treatments. However, one limitation of this compound is that it may not be effective in all patients, and further research is needed to identify biomarkers that can predict response to the drug.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide. One area of interest is the development of combination therapies that can enhance the anti-tumor effects of this compound. Another area is the identification of biomarkers that can predict response to the drug, which would enable more personalized treatment approaches. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on the immune system.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs. In addition, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3FN3O/c19-13-2-4-17(16(22)10-13)23-18(26)25-7-5-24(6-8-25)11-12-1-3-14(20)15(21)9-12/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFIHDSFWNMJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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